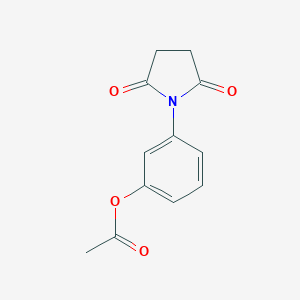![molecular formula C17H19N3O3 B377459 N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B377459.png)
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The furan ring, a five-membered aromatic ring containing one oxygen atom, is a key structural component that imparts unique properties to the compound .
Preparation Methods
The synthesis of N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by further reactions to introduce the benzamide moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide involves its interaction with various molecular targets. The compound can chelate metal ions through its hydrazone and furan moieties, forming stable complexes that can interfere with biological processes. The azomethine nitrogen and furanyl oxygen are key sites for binding to metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar compounds include other furan derivatives and hydrazone-containing molecules. For example:
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in structure but contains a hydroxyl group on the benzene ring.
Furan-2-carbaldehyde hydrazone: Lacks the benzamide moiety but shares the furan and hydrazone components.
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide is unique due to its specific combination of the furan ring, hydrazone linkage, and benzamide moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35g/mol |
IUPAC Name |
N-[1-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)15(19-16(21)13-7-4-3-5-8-13)17(22)20-18-11-14-9-6-10-23-14/h3-12,15H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
NLHVCVYAVGNEMV-WOJGMQOQSA-N |
SMILES |
CC(C)C(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
CC(C)C(C(=O)N/N=C/C1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-Chloro-4-[3-chloro-4-({5-nitro-2,1,3-benzoxadiazol-4-yl}amino)benzyl]anilino}-5-nitro-2,1,3-benzoxadiazole](/img/structure/B377382.png)

![3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377384.png)
![4-hydroxy-3-phenyl-5-[5-(phenylimino)-1,3-pentadienyl]-1,3-thiazole-2(3H)-thione](/img/structure/B377385.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B377386.png)
![3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B377390.png)

![N'-(11H-indeno[1,2-b]quinoxalin-11-ylidene)acetohydrazide](/img/structure/B377392.png)
![ethyl 5-(acetyloxy)-2-[({[5-(acetyloxy)-6-bromo-3-(ethoxycarbonyl)-1-methyl-1H-indol-2-yl]methyl}anilino)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B377393.png)
![4-Bromo-2-({[5-bromo-2-(2,6-dimethylanilino)-1-benzofuran-4-yl]imino}methyl)phenol](/img/structure/B377394.png)
![N-[5-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B377397.png)

